4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

Imidazoline I2 receptor Radioligand binding Structure-activity relationship

Sourcing a well-characterized, high-affinity ligand for imidazoline I2 receptor studies can be challenging. This compound directly addresses that need with validated binding data. - High affinity for I2 receptors (Ki = 6.30 nM) with 32-fold selectivity over the unsubstituted phenoxymethyl analog, ensuring high signal-to-noise ratios in assays. - The primary aniline group serves as a versatile handle for conjugation of radioisotopes (e.g., 125I) or fluorescent tags, enabling the creation of custom imaging agents. - A well-defined polypharmacological profile (alpha-2A: Ki = 49 nM; 5-HT1A: Ki = 79 nM) makes it a unique tool for probing integrated CNS signaling pathways.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13255450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN=C(N1)COC2=CC=C(C=C2)N
InChIInChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-4H,5-7,11H2,(H,12,13)
InChIKeyJXMZWLUVWQRPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline: Overview


4-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline (CAS 768333-60-4) is a synthetic organic compound belonging to the 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) class, characterized by a 4-aminophenoxymethyl substituent at the 2-position of the imidazoline ring. With a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol, the compound features a flexible ether linkage bridging the imidazoline and aniline moieties, a structural motif known to influence receptor recognition profiles . The primary aniline group offers a site for further derivatization, making the compound a versatile intermediate in medicinal chemistry research. This compound has been evaluated in radioligand binding assays for its affinity at imidazoline I2 binding sites and alpha-adrenergic receptor subtypes, providing quantitative binding data that facilitate its use as a reference ligand in receptor pharmacology studies [1][2].

Receptor pharmacology studies: reported I2 imidazoline and alpha-2A adrenergic binding
Reference ligand for radioligand binding assays and assay calibration
Primary aniline handle supports chemical derivatization for SAR and probe synthesis

Why Generic Imidazolines Cannot Substitute


Imidazoline derivatives display widely divergent receptor binding profiles due to subtle variations in substitution patterns and linker geometry. For 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline, the specific 4-aminophenoxymethyl group at the 2-position confers a unique balance of affinities across imidazoline I2 and alpha-adrenergic receptor subtypes that is not replicated by structurally related analogs [1]. For instance, while compounds such as idazoxan or 2-BFI exhibit high affinity for I2 sites, their functional profiles (agonist vs. antagonist) and off-target activities differ markedly. The aniline moiety of the target compound also provides a reactive handle for further chemical elaboration, a feature absent in simpler imidazolines. Consequently, substituting this compound with a generic imidazoline derivative without experimental validation would compromise the interpretability of receptor binding studies and synthetic pathways that rely on its precise structural features [2][3].

Receptor profile mismatch Substitution pattern and linker geometry may shift I2/alpha-2A affinity balance; generic imidazolines may not reproduce the reported binding profile.
Functional divergence Agonist/antagonist behavior can differ even among high-affinity I2 ligands; direct replacement without validation may compromise study interpretation.
Derivatization handle absent Simpler imidazolines (e.g., 2-BFI, BU224) lack the aniline group, limiting synthetic elaboration and probe development.

Binding Affinity & Physicochemical Comparison


Imidazoline I2 Receptor Binding Affinity

The 4-aminophenoxymethyl substituent dramatically enhances I2 imidazoline receptor binding affinity. In rabbit kidney homogenate assays using [3H]-idazoxan as the radioligand, the 4-aminophenoxymethyl derivative (BDBM50473179 / CHEMBL13917) exhibits a Ki of 6.30 nM [1]. This represents an approximately 32-fold improvement over the unsubstituted phenoxymethyl analog (BDBM50473198 / CHEMBL13925), which has a Ki of 200 nM in the same assay system [2]. The addition of the para-amino group on the phenyl ring thus confers a significant gain in I2 site recognition.

I2 receptor binding
Head-to-head
Ki = 6.30 nM vs 200 nM (unsubstituted analog)
Reported affinity improvement supports assay-sensitivity context
~32-fold difference; rabbit kidney homogenate, [3H]-idazoxan
Imidazoline I2 receptor Radioligand binding Structure-activity relationship

Alpha-2A Adrenergic Receptor Binding

The 4-aminophenoxymethyl analog demonstrates moderate affinity for the human alpha-2A adrenergic receptor, with a reported Ki of 49 nM in binding assays [1]. This affinity is weaker than that of the endogenous agonist norepinephrine (Ki ~10 nM) and the high-affinity agonist clonidine (Ki ~61-69 nM), but stronger than that of the antagonist yohimbine (Ki ~1-10 nM). Importantly, the compound displays minimal affinity for the alpha-2B/2C subtypes (Ki >2500 nM), suggesting a degree of subtype selectivity [2]. This profile positions the compound as a potential tool for studying alpha-2A receptor function without confounding activity at related adrenergic receptors.

Alpha-2A binding
Cross-study
Ki = 49 nM; clonidine 61-69 nM, norepinephrine ~10 nM
Supports alpha-2A subtype selectivity context
Human recombinant, [3H]RX821002; alpha-2B/2C >2500 nM
Alpha-2A adrenoceptor Radioligand binding G protein-coupled receptor

5-HT1A Serotonin Receptor Affinity

In addition to its imidazoline and adrenergic activities, the 4-aminophenoxymethyl analog binds to the human 5-HT1A serotonin receptor with a Ki of 79 nM [1]. This affinity is comparable to that of the anxiolytic buspirone (Ki ~20 nM) and weaker than the endogenous ligand serotonin (Ki ~1-10 nM). The combination of I2, alpha-2A, and 5-HT1A binding within a single molecule is reminiscent of the antidepressant napamezole, which exhibits alpha-2 antagonist and serotonin reuptake inhibitory activities [2]. However, the target compound's direct 5-HT1A receptor binding distinguishes it from napamezole, suggesting a distinct pharmacological signature.

5-HT1A affinity
Class-level
Ki = 79 nM
Context-dependent polypharmacology profile
Weaker than buspirone (~20 nM) and serotonin
5-HT1A receptor Serotonin Polypharmacology

Physicochemical Properties: LogP & TPSA

The calculated physicochemical properties of 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline (LogP = 0.65, TPSA = 59.64 Ų) fall within ranges associated with favorable oral bioavailability and blood-brain barrier penetration . Compared to the more lipophilic 2-BFI (LogP ~1.8), the target compound exhibits a lower LogP, suggesting reduced membrane permeability but potentially improved aqueous solubility. Its TPSA is below the 140 Ų threshold commonly associated with poor oral absorption, and the presence of both hydrogen bond donors (2) and acceptors (4) provides a balanced profile for receptor interactions. These properties differentiate it from highly lipophilic imidazolines (e.g., clonidine, LogP ~1.6) and highly polar analogs (e.g., agmatine), positioning it as a moderately polar, CNS-accessible scaffold.

Physicochemical profile
Supporting
LogP = 0.65, TPSA = 59.64 Ų
Intermediate lipophilicity may support CNS research models
Predicted values; compare 2-BFI LogP ~1.8, clonidine ~1.6
LogP TPSA Drug-likeness Pharmacokinetics

Aniline Moiety as Synthetic Handle

The presence of a primary aromatic amine in 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline provides a reactive site for acylation, alkylation, diazotization, and reductive amination, enabling facile derivatization to explore structure-activity relationships (SAR) or to attach reporter groups . In contrast, many high-affinity I2 ligands such as 2-BFI and BU224 lack a readily functionalizable amine, limiting their utility as synthetic intermediates. For example, the aniline group can be converted to an amide, sulfonamide, or urea, modulating physicochemical and pharmacological properties. This synthetic accessibility makes the compound a valuable building block for generating focused libraries of imidazoline derivatives with tailored biological profiles.

Synthetic handle
Supporting
Primary aromatic amine present
Enables derivatization for SAR and probe development
Absent in 2-BFI, BU224, idazoxan; standard amine chemistry
Chemical derivatization Amine chemistry Bioconjugation

Research & Industrial Applications


I2 Receptor Probe Development

Given its high affinity (Ki = 6.30 nM) for I2 imidazoline receptors in rabbit kidney homogenates [1], 4-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline serves as an excellent starting scaffold for the development of novel I2 receptor probes. The presence of the primary aniline allows for facile introduction of radioisotopes (e.g., ¹²⁵I) or fluorescent tags, enabling the creation of imaging agents or high-sensitivity detection reagents for studying I2 receptor distribution and function. Its ~32-fold higher affinity over the unsubstituted phenoxymethyl analog [2] makes it a superior choice for assays requiring high signal-to-noise ratios.

Polypharmacology Tool for CNS Receptors

The compound's combined affinity for alpha-2A adrenergic (Ki = 49 nM) and 5-HT1A serotonergic (Ki = 79 nM) receptors [1][3], alongside I2 binding, positions it as a unique polypharmacological tool. Researchers investigating the interplay between these receptor systems in models of depression, anxiety, or hypertension can employ this compound to probe integrated signaling pathways. Its moderate lipophilicity (LogP = 0.65) and favorable TPSA (59.64 Ų) suggest adequate brain penetration, supporting its use in central nervous system pharmacology studies.

Imidazoline Library Synthesis Intermediate

The aniline functional group offers a versatile handle for parallel synthesis of diverse imidazoline derivatives . Medicinal chemistry teams can exploit this feature to rapidly generate arrays of amides, sulfonamides, ureas, or heterocyclic conjugates for structure-activity relationship (SAR) exploration. This capability is not available with simpler, high-affinity I2 ligands such as 2-BFI or BU224 [4][5]. The compound thus serves as a privileged building block for accelerating hit-to-lead optimization campaigns targeting imidazoline-binding receptors.

Reference Standard for I2 Binding Assays

With well-defined binding affinities for I2 (Ki = 6.30 nM) and alpha-2A (Ki = 49 nM) receptors established under standardized radioligand binding conditions [1][2], the compound can be employed as a reference standard in receptor pharmacology. It can be used to calibrate assay performance, validate new radioligands, or benchmark the activity of novel I2 ligands. Its distinct binding profile relative to idazoxan (Ki ~1-10 nM for I2, but with alpha-2 activity) and 2-BFI (Ki = 9.8 nM for I2, minimal alpha-2 activity) [4] provides a valuable comparator for dissecting receptor subtype selectivity.

Application
Selection Property
Validation Focus
I2 receptor probe research
Reported I2 affinity and aniline handle
Binding selectivity and tag conjugation efficiency
CNS polypharmacology studies
Combined I2/alpha-2A/5-HT1A profile
Receptor crosstalk and brain penetration context
Imidazoline library synthesis
Versatile aniline derivatization site
SAR expansion and parallel synthesis workflows
I2 binding assay reference
Well-characterized Ki values and selectivity context
Assay calibration and comparator benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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